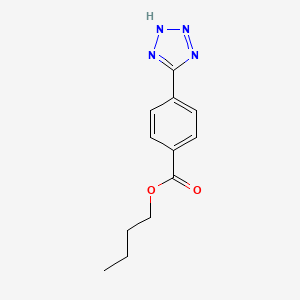

butyl 4-(2H-tetrazol-5-yl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2H-四唑-5-基)苯甲酸丁酯: 是一种属于四唑类衍生物的化合物。 四唑以其多样的生物活性而闻名,由于其能够充当羧酸的生物等排体,因此在药物化学中被广泛使用 。该化合物的特点是存在一个连接到苯甲酸部分的四唑环,这赋予了其独特的化学和生物学性质。

准备方法

合成路线和反应条件: 4-(2H-四唑-5-基)苯甲酸丁酯的合成通常涉及在脱水剂(例如亚硫酰氯或二环己基碳二亚胺 (DCC))的存在下,将 4-(2H-四唑-5-基)苯甲酸与丁醇反应。 反应在回流条件下进行,以促进酯化过程 。

工业生产方法: 4-(2H-四唑-5-基)苯甲酸丁酯的工业生产可能涉及类似的合成路线,但规模更大。连续流动反应器和自动化系统的使用可以提高生产过程的效率和产率。 此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物 。

化学反应分析

反应类型: 4-(2H-四唑-5-基)苯甲酸丁酯会发生各种化学反应,包括:

氧化: 四唑环可以被氧化形成相应的氧化物。

还原: 还原反应可以将四唑环转化为胺类。

取代: 苯甲酸部分可以发生亲核取代反应.

常用试剂和条件:

氧化: 诸如过氧化氢或高锰酸钾之类的试剂,在酸性条件下。

还原: 诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的试剂。

取代: 在碱的存在下,诸如胺或硫醇之类的亲核试剂.

主要形成的产物:

氧化: 形成四唑氧化物。

还原: 形成胺类衍生物。

取代: 形成取代的苯甲酸酯衍生物.

科学研究应用

化学: 4-(2H-四唑-5-基)苯甲酸丁酯用作合成更复杂的有机分子的构建块。 其独特的结构可以探索新的化学反应和途径 。

生物学: 在生物学研究中,该化合物被研究用于其作为生物等排体的潜力,它可以模拟生物系统中羧酸的特性。 这使其成为药物设计和开发中的宝贵工具 。

医学: 该化合物在药物化学中显示出其潜在的治疗应用的希望。 它正在被研究其抗菌、抗真菌和抗癌特性 。

作用机制

4-(2H-四唑-5-基)苯甲酸丁酯的作用机制涉及其与生物系统中特定的分子靶标的相互作用。四唑环可以与酶和受体形成氢键和其他非共价相互作用,从而调节其活性。 这种相互作用会导致各种生物学效应,例如抑制酶活性或改变受体信号通路 。

相似化合物的比较

类似化合物:

洛沙坦: 一种用作降压药的四唑衍生物。

缬沙坦: 另一种含四唑的药物,用于治疗高血压。

厄贝沙坦: 一种具有降压特性的四唑类化合物.

独特性: 4-(2H-四唑-5-基)苯甲酸丁酯的独特性在于其特定的结构,它将四唑环与苯甲酸部分结合在一起。 这种组合赋予了独特的化学和生物学性质,使其成为研究和工业中各种应用的宝贵化合物 。

生物活性

Butyl 4-(2H-tetrazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a butyl group attached to a benzoate moiety, which is further substituted with a tetrazole ring. The presence of the tetrazole ring endows the compound with unique chemical properties, allowing it to interact with various biological targets.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity.

- Enzyme Modulation : It has been shown to inhibit specific enzymes, potentially altering metabolic pathways in target organisms.

- Bioisosteric Properties : The compound acts as a bioisostere for carboxylic acids, allowing it to mimic these biologically relevant structures in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on various tetrazole derivatives, this compound demonstrated effective inhibition against several bacterial strains. The following table summarizes the antimicrobial activity observed:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

| This compound | Candida albicans | 25 µg/mL |

These results indicate the potential for this compound to be developed as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its effects on various cancer cell lines, revealing cytotoxic effects at concentrations as low as 10 µM. The following table presents the cytotoxicity data:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 18 |

These findings suggest that this compound could be a candidate for further development as an anticancer therapeutic.

Case Studies

- Antiparasitic Research : In a study focusing on kinetoplastid infections, derivatives of this compound were tested for their ability to inhibit hexokinase activity in Trypanosoma brucei. The results indicated that modifications to the tetrazole structure could enhance potency against the parasite while maintaining low toxicity to mammalian cells .

- Drug Development Applications : A recent investigation into the use of this compound as a precursor for synthesizing novel compounds highlighted its versatility in drug design. Researchers successfully synthesized several derivatives that exhibited improved biological activity compared to the parent compound .

属性

CAS 编号 |

651769-10-7 |

|---|---|

分子式 |

C12H14N4O2 |

分子量 |

246.27 g/mol |

IUPAC 名称 |

butyl 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C12H14N4O2/c1-2-3-8-18-12(17)10-6-4-9(5-7-10)11-13-15-16-14-11/h4-7H,2-3,8H2,1H3,(H,13,14,15,16) |

InChI 键 |

WLUILZMMKHKSQC-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。